molecular formula C20H28O13 B13425979 Phloroacetophenone 4-Neohesperidoside CAS No. 23643-71-2

Phloroacetophenone 4-Neohesperidoside

Cat. No.: B13425979
CAS No.: 23643-71-2
M. Wt: 476.4 g/mol
InChI Key: HAJRFFOSWOEITM-WKYRQYEVSA-N
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Description

Contextualization within Natural Products Glycoside Chemistry

Phloroacetophenone 4-Neohesperidoside is a glycoside, a class of compounds where a sugar molecule is bonded to a non-sugar molecule, known as an aglycone. In this case, the aglycone is phloroacetophenone, a type of phenolic compound, and the sugar is neohesperidose. Glycosylation, the process of forming glycosides, is a common occurrence in plants and can significantly alter the properties of the aglycone, such as its solubility and stability. dntb.gov.ua Acetophenones, including their glycosidic forms, are naturally occurring phenolic compounds found in over 24 plant families and are known for a variety of biological activities. nih.gov

The structure of this compound is intrinsically linked to the chemistry of citrus flavonoids. The disaccharide neohesperidose is also a component of bitter-tasting flavanone (B1672756) glycosides found in citrus, such as naringin (B1676962) and neohesperidin (B1678168). The specific linkage of the sugar to the aglycone is a determining factor in the sensory properties of the resulting molecule.

Significance in Phytochemical Investigations

The primary significance of this compound in phytochemical investigations stems from its role as a precursor in the synthesis of Neohesperidin Dihydrochalcone (B1670589) (NHDC). NHDC is an artificial sweetener approximately 1500-1800 times sweeter than sugar at threshold concentrations and is valued for its ability to mask bitter tastes. wikipedia.org The conversion of the naturally occurring bitter compound naringin, abundant in grapefruit and other citrus fruits, into the intensely sweet NHDC is a prime example of leveraging natural product chemistry for industrial applications.

The synthesis process involves the cleavage of naringin under alkaline conditions, which breaks the flavonoid structure and yields this compound. This intermediate is then condensed with another aldehyde, typically isovanillin (B20041), to form a chalcone (B49325), which is subsequently hydrogenated to produce the final sweetener, NHDC.

While the aglycone, phloroacetophenone, is a known plant metabolite, and various other phloroglucinol (B13840) glycosides have been isolated from nature, this compound itself is most prominently documented as a semi-synthetic compound derived from naringin. rsc.orgnih.gov Its importance in phytochemical research is therefore less about its own biological activities in plants and more about its utility as a building block for creating value-added products from natural sources.

Historical Perspective on its Discovery and Initial Characterization

The discovery and characterization of this compound are directly tied to the development of NHDC in the 1960s. Researchers at the U.S. Department of Agriculture, including R.M. Horowitz and B. Gentili, were investigating methods to reduce the bitterness of citrus juices. wikipedia.orgnih.gov Their work led to the discovery that certain dihydrochalcones derived from citrus flavanones were intensely sweet.

A key step in this research was the development of a method to convert the bitter naringin into the sweet neohesperidin dihydrochalcone. This process necessitated the isolation and identification of the intermediate compound formed during the alkaline cleavage of naringin, which was this compound. Its structure was elucidated as part of the broader effort to understand and optimize the synthesis of NHDC. nih.gov Therefore, the initial characterization of this compound was not the result of a traditional phytochemical screening of a plant extract, but rather a crucial step in the chemical transformation of a known natural product.

Detailed Research Findings

The chemical synthesis of Neohesperidin Dihydrochalcone from naringin, with this compound as a key intermediate, is a well-established process. The general steps are outlined below:

StepProcessReactantsKey Intermediate/Product
1Cleavage of NaringinNaringin, Potassium Hydroxide (B78521) (or other strong base)This compound
2CondensationThis compound, IsovanillinNeohesperidin Chalcone
3HydrogenationNeohesperidin Chalcone, Hydrogen gas with a catalyst (e.g., Palladium on carbon)Neohesperidin Dihydrochalcone

This synthetic pathway highlights the central role of this compound as the molecular scaffold upon which the final sweet molecule is constructed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23643-71-2

Molecular Formula

C20H28O13

Molecular Weight

476.4 g/mol

IUPAC Name

1-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]ethanone

InChI

InChI=1S/C20H28O13/c1-6(22)12-9(23)3-8(4-10(12)24)31-20-18(16(28)14(26)11(5-21)32-20)33-19-17(29)15(27)13(25)7(2)30-19/h3-4,7,11,13-21,23-29H,5H2,1-2H3/t7-,11+,13-,14+,15+,16-,17+,18+,19-,20+/m0/s1

InChI Key

HAJRFFOSWOEITM-WKYRQYEVSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C(C(=C3)O)C(=O)C)O)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)C)O)CO)O)O)O)O)O

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Plant Sources and Biodiversity Distribution

The presence of phloroacetophenone 4-neohesperidoside is documented in the plant kingdom, with specific identification in the Burseraceae family.

This compound has been reported in the bark of Bursera simaruba Sarg. nih.gov. This tree, belonging to the Burseraceae family, is recognized for producing a variety of phenolic compounds and lignans (B1203133) nih.govresearchgate.net. Phytochemical investigations of Bursera simaruba have led to the isolation and identification of this specific phloroacetophenone glycoside among other secondary metabolites nih.gov.

While Bursera simaruba is a confirmed source, the broader distribution of this compound across other plant families is not extensively documented in current literature. However, related acetophenone (B1666503) derivatives and their glycosides are found in a wide range of plant families, suggesting potential for a wider distribution. Acetophenones are known to occur in over 24 plant families nih.gov. Genera such as Melicope and Acronychia from the Rutaceae family are principal producers of various acetophenone derivatives nih.gov. Additionally, phloroacetophenone-O-glycosides have been isolated from species within the Myrtaceae family, such as Syzygium aromaticum nih.gov.

Table 1: Occurrence of Acetophenone Derivatives in Various Plant Families

FamilyGenusExample SpeciesType of Compound
BurseraceaeBurseraBursera simarubaThis compound
RutaceaeMelicope, AcronychiaNot specifiedAcetophenone derivatives
MyrtaceaeSyzygiumSyzygium aromaticumPhloroacetophenone-O-glycosides
EuphorbiaceaeEuphorbiaNot specifiedDiverse phytochemicals
ArecaceaeBorassusBorassus flabellifer2,3,4-Trihydroxy-5-methylacetophenone

This table is generated based on available data for related compounds and may not represent the direct occurrence of this compound in all listed families.

In Bursera simaruba, this compound has been specifically identified in the bark nih.govresearchgate.net. The distribution of this compound in other organs of B. simaruba, such as leaves, roots, or fruits, has not been detailed in the available research. Generally, the concentration of secondary metabolites in plants can vary significantly between different organs and tissues, influenced by factors such as developmental stage and environmental conditions.

Extraction and Purification Techniques from Natural Sources

The isolation of this compound from its natural matrix involves a multi-step process of extraction followed by chromatographic purification.

The initial step in isolating this compound involves extraction from the plant material, typically using polar organic solvents. Methanol (B129727) is a commonly used solvent for the extraction of phenolic compounds from the bark of Bursera simaruba nih.govresearchgate.net.

The efficiency of the extraction process can be influenced by several factors, including the choice of solvent, temperature, and extraction time. For phenolic glycosides, which are water-soluble, hydroalcoholic solvent systems are often effective. Optimization of extraction may involve testing different solvent systems and conditions to maximize the yield of the target compound.

Table 2: Solvents Commonly Used for Extraction of Phenolic Glycosides

SolventPolarityRationale for Use
MethanolPolarEffective for a broad range of phenolic compounds.
Ethanol (B145695)PolarA greener alternative to methanol with similar efficacy.
WaterHighly PolarUsed in combination with alcohols to extract water-soluble glycosides.
Ethyl Acetate (B1210297)Medium PolarityOften used for fractionation of crude extracts.

Following extraction, the crude extract, which contains a complex mixture of compounds, requires further purification to isolate this compound. This is typically achieved through various chromatographic techniques.

Column Chromatography: A common primary purification step involves column chromatography. The crude extract is loaded onto a stationary phase, and a mobile phase (a solvent or a mixture of solvents) is passed through the column to separate the components. For the separation of glycosides, common stationary phases include:

Silica (B1680970) Gel: Widely used for separating compounds based on polarity.

Sephadex LH-20: An alkylated dextran (B179266) gel used for size exclusion and partition chromatography, particularly effective for separating phenolic compounds.

High-Performance Liquid Chromatography (HPLC): For final purification and to obtain a high-purity compound, High-Performance Liquid Chromatography (HPLC) is often employed. This technique uses a high-pressure pump to pass the solvent through a column packed with a stationary phase, providing high resolution and separation efficiency. Reversed-phase HPLC, with a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol), is a common method for purifying phenolic glycosides.

The isolation of this compound from a methanolic extract of Bursera simaruba bark has been achieved, with structural elucidation confirmed by Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI/MS) experiments researchgate.net.

This compound: A Review of Its Natural Occurrence and Isolation

This compound is a phenolic compound belonging to the acetophenone glycoside family. Structurally, it consists of a phloroacetophenone aglycone (1-(2,4,6-trihydroxyphenyl)ethan-1-one) linked to a neohesperidose sugar moiety at the 4-hydroxyl position. While acetophenones and their glycosides are widely distributed in the plant kingdom, found in over 24 plant families, specific information regarding the natural sources of this compound is limited in publicly accessible scientific literature. nih.gov However, the aglycone, phloroacetophenone, is a known natural product. medchemexpress.com

This article outlines the established methodologies that are typically employed for the extraction and isolation of similar phenolic glycosides from plant materials. These techniques are foundational in natural product chemistry and represent the probable approaches for isolating this compound.

The isolation of glycosidic compounds from plant sources is a multi-step process that begins with extraction, followed by fractionation and purification to yield the pure compound. The general workflow involves extracting dried and powdered plant material with a polar solvent, such as methanol or ethanol, to obtain a crude extract. This extract is then partitioned between immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and n-butanol) to separate compounds based on their solubility. Glycosides, being polar, typically concentrate in the more polar fractions (e.g., ethyl acetate or n-butanol). These enriched fractions are then subjected to various chromatographic techniques for purification.

Column chromatography (CC) is a fundamental and widely used preparative technique for separating individual compounds from a complex mixture. nih.gov For the isolation of polar glycosides like this compound, several types of stationary phases are commonly used.

Silica Gel: Silica gel is a common stationary phase for the initial fractionation of extracts. A gradient elution system, starting with a non-polar solvent (like chloroform (B151607) or dichloromethane) and gradually increasing the polarity by adding a polar solvent (like methanol), is used to separate compounds based on their affinity for the stationary phase. nih.govresearchgate.net

Reversed-Phase Silica Gel (ODS): Octadecyl-bonded silica (ODS or C18) is used in reversed-phase chromatography. In this mode, a polar mobile phase (typically methanol-water or acetonitrile-water mixtures) is used, and compounds are separated based on their hydrophobicity. Less polar compounds are retained longer on the column.

Sephadex LH-20: This size-exclusion chromatography resin is particularly effective for separating phenolic compounds. d-nb.info Elution is often performed with methanol, and it separates molecules based on their size, with some contribution from adsorptive effects due to the dextran gel matrix. d-nb.infoapolloscientific.co.uk

The progress of the separation is monitored by analyzing the collected fractions using Thin-Layer Chromatography (TLC). Fractions with similar TLC profiles are combined and concentrated for further purification steps.

Table 1: Illustrative Column Chromatography Systems for Glycoside Isolation

Stationary PhaseMobile Phase System (Gradient)Compound Class Example
Silica GelDichloromethane:Methanol:WaterKaempferol Glycosides nih.gov
Sephadex LH-20MethanolPhenolic Compounds d-nb.info
ODS (C18)Water:MethanolKaempferol Glycosides nih.gov

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purification of natural products. scispace.comnih.gov It operates on the same principles as column chromatography but uses smaller particle size stationary phases and high pressure, leading to superior separation efficiency.

For a polar glycoside, a reversed-phase system is typically the method of choice. A C18 column is most common, and the mobile phase usually consists of a mixture of purified water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile. nih.gov The separation is achieved by running either an isocratic (constant solvent composition) or a gradient (changing solvent composition) elution program. The compound eluting from the column is detected by a UV detector, and the corresponding fraction is collected.

Table 2: Typical Preparative HPLC Parameters for Glycoside Purification

ParameterValue/ConditionPurpose
Column Reversed-Phase C18 (e.g., 250 x 10 mm, 5 µm)Stationary phase for separation based on hydrophobicity.
Mobile Phase A Water with 0.1% Formic AcidAqueous component of the mobile phase.
Mobile Phase B Acetonitrile or MethanolOrganic component of the mobile phase.
Elution Mode GradientAllows for separation of compounds with a range of polarities.
Flow Rate 2.0 - 5.0 mL/minControls the speed of the separation.
Detection UV at 280 nmDetection of the aromatic phloroacetophenone chromophore.

Counter-Current Chromatography (CCC) is a form of liquid-liquid partition chromatography that eliminates the use of a solid support, thereby avoiding irreversible adsorption and degradation of the sample. wikipedia.org High-Speed Counter-Current Chromatography (HSCCC) is particularly well-suited for the preparative isolation of polar compounds like glycosides.

The technique relies on partitioning the solute between two immiscible liquid phases (a stationary phase and a mobile phase). The selection of a suitable two-phase solvent system is critical for successful separation. For polar glycosides, solvent systems composed of ethyl acetate, n-butanol, ethanol, and water are common. For instance, a system of ethyl acetate-ethanol-acetic acid-water has been successfully used to isolate apigenin-7-O-neohesperidoside, a compound containing the same sugar moiety as the target compound. medchemexpress.com This suggests that a similar system could be effective for the purification of this compound.

The crude or semi-purified extract is dissolved in a portion of the solvent system and injected into the CCC instrument. The mobile phase is pumped through the coiled column, which is subjected to a centrifugal field, allowing for continuous partitioning and separation of the components. Fractions are collected and analyzed, typically by HPLC, to determine their purity.

Chemical Synthesis and Derivatization Strategies

De Novo Synthesis Pathways for Phloroacetophenone 4-Neohesperidoside

The de novo synthesis, or total synthesis, of this compound from its basic precursors has not been extensively detailed in the literature. However, a rational synthetic pathway can be constructed based on well-established glycosylation methodologies and analogous syntheses of similar phloroglucinol (B13840) glycosides, such as phloretin (B1677691) 2'-O-glycosides. The overarching strategy involves the preparation of the aglycone (phloroacetophenone) and a suitably activated glycosyl donor derived from neohesperidose, followed by their controlled coupling.

The core of the synthesis is the glycosylation reaction, where a hydroxyl group on phloroacetophenone acts as a nucleophile, attacking an electrophilic anomeric carbon on a neohesperidin-derived sugar. For the synthesis of the target compound, the 4-hydroxyl group of phloroacetophenone is the site of glycosylation. To achieve this, a neohesperidin (B1678168) derivative, activated as a glycosyl donor, is required. The reaction is typically performed in the presence of a promoter or catalyst that facilitates the departure of a leaving group from the anomeric center of the sugar, enabling the formation of the glycosidic linkage. The choice of protecting groups on both the sugar and the aglycone is critical to ensure regioselectivity and prevent unwanted side reactions.

The Koenigs-Knorr reaction is a cornerstone of glycosidic bond synthesis and is highly applicable to the formation of this compound. wikipedia.orgmdpi.com This method involves the reaction of a glycosyl halide (e.g., a bromide or chloride) with an alcohol in the presence of a heavy metal salt promoter, such as silver carbonate or silver oxide. wikipedia.orgresearchgate.net The promoter assists in the abstraction of the halide, generating a reactive oxocarbenium ion intermediate that is then attacked by the alcoholic hydroxyl group. wikipedia.org The stereochemical outcome at the anomeric center is often influenced by the nature of the protecting group at the C-2 position of the glycosyl donor. A participating group, such as an acetyl group, typically leads to the formation of a 1,2-trans-glycoside through anchimeric assistance. wikipedia.org

The Helferich reaction is a related method that often employs mercury salts, such as mercuric cyanide or mercuric bromide, as promoters. wikipedia.org It can also utilize glycosyl acetates as donors in the presence of a Lewis acid. These classical methods provide a robust framework for coupling phloroacetophenone with a neohesperidosyl halide.

Table 1: Key Glycosylation Reactions for Glycoside Synthesis

Reaction NameGlycosyl DonorPromoter/CatalystKey Features
Koenigs-Knorr Reaction Glycosyl Halide (e.g., Bromide)Silver Salts (Ag₂CO₃, Ag₂O), Silver TriflateOne of the oldest and most widely used methods; neighboring group participation at C-2 influences stereoselectivity. wikipedia.orgnih.gov
Helferich Reaction Glycosyl Halide or Acetate (B1210297)Mercury Salts (Hg(CN)₂, HgBr₂) or Lewis AcidsA modification of the Koenigs-Knorr method; can be performed under various conditions. wikipedia.org

A specific and effective pathway for the synthesis of this compound involves a multi-step sequence analogous to the synthesis of other phloracetophenone glycosides. tandfonline.com

Preparation of the Glycosyl Donor: The starting material for the sugar component is neohesperidin, which is first peracetylated using a reagent like acetic anhydride (B1165640) in pyridine (B92270) to protect all its hydroxyl groups. This peracetylated neohesperidin is then converted into the key glycosyl donor, hexaacetyl α-neohesperidosyl bromide. This is typically achieved by treating the peracetylated sugar with a solution of hydrogen bromide in acetic acid.

Koenigs-Knorr Coupling: The prepared hexaacetyl α-neohesperidosyl bromide is then coupled with phloroacetophenone. To ensure that glycosylation occurs specifically at the 4-position, the more acidic hydroxyl groups at positions 2 and 6 of phloroacetophenone may need to be selectively protected, or the reaction conditions optimized to favor reaction at the less acidic 4-OH group. The coupling is carried out under standard Koenigs-Knorr conditions, using a promoter like silver carbonate in a dry, inert solvent such as chloroform (B151607) or dichloromethane.

Deprotection: Following the successful coupling, the resulting protected glycoside is subjected to deprotection to remove the acetyl groups from the sugar moiety. This is typically accomplished by Zemplén deacetylation, using a catalytic amount of sodium methoxide (B1231860) in methanol (B129727). This step yields the final target compound, this compound.

This synthetic route provides a controlled and stepwise approach to the target molecule, leveraging established reaction mechanisms for high efficiency and stereochemical control. tandfonline.com

Chemical Modifications and Synthesis of this compound Derivatives

Derivatives of this compound can be synthesized through various chemical modifications, primarily targeting the glycosidic bond or the phenolic hydroxyl groups.

The O-glycosidic bond is susceptible to cleavage through hydrolysis, which can be achieved using either chemical or enzymatic methods.

Acidic Hydrolysis: Treatment with aqueous mineral acids, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), can cleave the glycosidic linkage. researchgate.net The reaction typically proceeds via protonation of the glycosidic oxygen, followed by the departure of the aglycone (phloroacetophenone) and formation of a resonance-stabilized oxocarbenium ion from the sugar, which is then quenched by water. The rate of hydrolysis can depend on the specific sugar units; for instance, the bond linking rhamnose to glucose in the neohesperidose unit may have a different lability compared to the bond linking glucose to the phloroacetophenone. documentsdelivered.com Generally, rhamnosidic bonds are more readily cleaved by acid than glucosidic bonds. documentsdelivered.com

Enzymatic Hydrolysis: This method offers greater specificity. Enzymes known as glycoside hydrolases (or glycosidases) can selectively cleave specific types of glycosidic bonds. nih.gov For this compound, a combination of enzymes might be necessary for complete hydrolysis. An α-rhamnosidase would be required to cleave the terminal rhamnose from the neohesperidose moiety, followed by a β-glucosidase to release the phloroacetophenone aglycone from the remaining glucose unit. google.comnih.gov Enzymatic hydrolysis is performed under mild conditions (pH and temperature) and avoids the harsh reagents and potential side reactions associated with acid hydrolysis. nih.govfrontiersin.org

The phenolic hydroxyl groups of the phloroacetophenone moiety, particularly those at the ortho positions (C2 and C6) to the acetyl group, are nucleophilic and can participate in condensation reactions. A notable example is the base-catalyzed condensation with aldehydes, such as p-hydroxybenzaldehyde. This type of reaction, often a Claisen-Schmidt condensation, proceeds by forming a chalcone (B49325). In a reaction analogous to the conversion of naringin (B1676962) to its chalcone, treatment of this compound with an aldehyde in the presence of a strong base (e.g., aqueous potassium hydroxide) would lead to the formation of a new chalcone derivative. researchgate.net The reaction involves the deprotonation of the acetyl methyl group to form an enolate, which then attacks the aldehyde carbonyl group, followed by dehydration to yield the α,β-unsaturated ketone system characteristic of chalcones. This modification significantly alters the molecular structure and electronic properties of the parent compound.

Formation of Chalcone-Neohesperidosides and Subsequent Cyclization to Flavanones (e.g., Naringin, Neohesperidin)

The synthesis of flavanone-neohesperidosides such as naringin and neohesperidin from this compound is a well-established process rooted in the Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of an acetophenone (B1666503) with an aromatic aldehyde to form a chalcone, which is an α,β-unsaturated ketone.

The initial step is the reaction of this compound with a specific benzaldehyde (B42025) derivative in the presence of a strong base, typically an aqueous or alcoholic solution of potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). chemicalbook.comresearchgate.net The choice of aldehyde determines the substitution pattern on the resulting chalcone's B-ring. For instance, reaction with p-hydroxybenzaldehyde yields naringenin (B18129) chalcone-neohesperidoside, while reaction with isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde) produces neohesperidin chalcone. mdpi.com

Once the chalcone-neohesperidoside is formed, the subsequent step is an intramolecular cyclization to form the characteristic flavanone (B1672756) heterocyclic C-ring. This cyclization is typically achieved by heating the chalcone in an acidic or alkaline medium. The process involves a Michael-type addition of a phenolic hydroxyl group from the A-ring onto the α,β-unsaturated ketone system, leading to the formation of the flavanone structure. nih.gov For example, neohesperidin is synthesized by reacting phloroacetophenone-4'-β-neohesperidoside with isovanillin under the catalysis of L-proline. mdpi.com

This two-step, one-pot synthesis strategy provides an efficient route to these bioactive flavanone glycosides.

Starting AcetophenoneAldehyde ReactantIntermediate ChalconeFinal Flavanone Product
This compoundp-HydroxybenzaldehydeNaringenin Chalcone 4'-NeohesperidosideNaringin
This compoundIsovanillinNeohesperidin ChalconeNeohesperidin
Table 1. Synthesis of Flavanones via Chalcone Intermediates.

Synthesis of Dihydrochalcone (B1670589) Analogues (e.g., 2′,4′,6′,3′-Tetrahydroxy-4-n-propoxydihydrochalcone 4′-β-neohesperidoside)

Dihydrochalcones are structurally related to chalcones but lack the α,β-double bond in the three-carbon bridge. This compound is also a precursor for the synthesis of various dihydrochalcone analogues. The general synthetic route involves two key transformations: the formation of a chalcone intermediate followed by the selective reduction of the double bond.

The initial Claisen-Schmidt condensation is carried out as described previously, reacting this compound with a suitably substituted benzaldehyde to yield the desired chalcone-neohesperidoside. The subsequent and crucial step is the chemoselective hydrogenation of the ethylenic double bond of the chalcone without affecting the carbonyl group or the aromatic rings. This is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas. wikipedia.org

This methodology allows for the synthesis of specific analogues like 2′,4′,6′,3′-tetrahydroxy-4-n-propoxydihydrochalcone 4′-β-neohesperidoside. wikipedia.org The synthesis of other analogues, such as 2',4',6'-trihydroxydihydrochalcone (B190326) 4'-O-β-neohesperidoside, has also been reported from related flavanones like naringin, which can be converted to the required chalcone before reduction. mdpi.comnih.gov This approach provides access to a wide range of dihydrochalcone glycosides with varied substitution patterns, which are often investigated for their properties as intense sweeteners.

Starting MaterialKey Reaction StepsExample Dihydrochalcone Product
This compound1. Claisen-Schmidt condensation with 3-hydroxy-4-n-propoxybenzaldehyde. 2. Catalytic hydrogenation (e.g., Pd/C, H₂)2′,4′,6′,3′-Tetrahydroxy-4-n-propoxydihydrochalcone 4′-β-neohesperidoside
Table 2. General Synthesis Strategy for Dihydrochalcone Analogues.

Conversion to Poncirin (B190377) and Related Analogs

Poncirin (Isosakuranetin 7-O-neohesperidoside) is another flavanone glycoside that can be synthesized from this compound. mdpi.comnih.gov The synthesis follows the same fundamental principles of chalcone formation and subsequent cyclization.

The key difference in the synthesis of poncirin compared to naringin lies in the choice of the aldehyde. To obtain poncirin, this compound is condensed with p-anisaldehyde (4-methoxybenzaldehyde) under basic conditions (e.g., 25% KOH in ethanol). This reaction forms the corresponding 4-methoxy-2',4',6'-trihydroxychalcone 4'-neohesperidoside.

Following the condensation, the chalcone intermediate is cyclized to the flavanone. This can be achieved by altering the reaction conditions, for example, by treatment with pyridine in an aqueous solution at ambient temperature. mdpi.com This step facilitates the intramolecular cyclization to yield poncirin, where the B-ring possesses a methoxy (B1213986) group at the 4'-position. This synthetic pathway demonstrates the modularity of using this compound as a building block to access various flavanones by simply changing the aldehyde component.

Starting MaterialAldehyde ReactantReaction ConditionsFinal Product
This compoundp-AnisaldehydeStep 1: 25% KOH in ethanol (B145695) (Condensation). Step 2: Pyridine in H₂O (Cyclization)Poncirin
Table 3. Synthesis of Poncirin.

Chemoenzymatic Synthesis and Biotransformation Approaches

Chemoenzymatic and biotransformation methods offer powerful alternatives to purely chemical synthesis for modifying this compound and related compounds. These approaches leverage the high selectivity and mild reaction conditions of enzymes to achieve specific chemical modifications that can be challenging to perform using conventional chemistry.

Enzyme-Catalyzed Glycosylation Methods

Glycosylation is a critical modification that significantly impacts the solubility, stability, and biological activity of flavonoids. While this compound is already a glycoside, enzymatic methods are crucial for both its synthesis and further modification. Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor (like UDP-glucose) to an acceptor molecule.

The synthesis of the neohesperidose moiety itself (α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranose) and its attachment to the phloroacetophenone aglycone can be achieved through a sequence of enzymatic steps. For example, a specific glucosyltransferase first attaches a glucose molecule to the 4-hydroxyl group of phloracetophenone. Subsequently, a rhamnosyltransferase, such as a flavanone-7-O-glucoside-2-O-rhamnosyltransferase, can catalyze the transfer of rhamnose to the 2-position of the glucose, forming the neohesperidoside linkage. Metabolically engineered plant cell cultures expressing recombinant GTs have been developed to carry out such specific glycosylation steps, providing a sustainable and selective production platform.

Biocatalytic Modifications for Structural Diversity

Biotransformation can be used to introduce a wide range of functional groups onto the this compound scaffold, leading to the creation of novel analogues with diverse structures and potentially enhanced activities. This "late-stage functionalization" is particularly valuable as it allows for the modification of complex molecules without the need for de novo synthesis.

A key class of enzymes used for this purpose is the cytochrome P450 monooxygenases (P450s). These enzymes are capable of catalyzing a variety of oxidative reactions, including highly regioselective and stereoselective hydroxylations of non-activated C-H bonds. By employing wild-type or engineered P450s, it is possible to introduce hydroxyl groups at specific positions on the aromatic rings or the sugar moiety of this compound. This biocatalytic approach can generate a library of hydroxylated derivatives for further investigation. Other enzymatic modifications, such as methylation or acylation, can also be employed to expand the structural diversity of analogues derived from this core compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules in solution. For Phloroacetophenone 4-Neohesperidoside, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity between the phloroacetophenone aglycone and the neohesperidoside sugar moiety.

The ¹H-NMR spectrum of this compound provides initial information on the types and number of protons present in the molecule. Key signals include those from the aromatic protons of the phloroacetophenone ring, the acetyl group protons, and the numerous protons of the two sugar units (rhamnose and glucose) that constitute the neohesperidoside moiety.

The ¹³C-NMR spectrum complements the ¹H-NMR data by revealing the chemical environment of each carbon atom. This includes the carbonyl carbon of the acetophenone (B1666503) group, the aromatic carbons, and the carbons of the sugar units, including the anomeric carbons which are indicative of the glycosidic linkages.

To establish the intricate network of covalent bonds, 2D NMR experiments are crucial:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of proton networks within the individual sugar rings and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms (¹H-¹³C), providing a powerful tool for assigning the carbon signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is pivotal in connecting different structural fragments. It reveals long-range correlations (typically 2-3 bonds) between protons and carbons. For this compound, HMBC experiments are essential to confirm the attachment of the neohesperidoside unit to the phloroacetophenone aglycone and to establish the linkage between the rhamnose and glucose units.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆) Specific chemical shift values and coupling constants would be populated here based on experimental data from a cited research article.

PositionδH (ppm, mult., J in Hz)δC (ppm)
Aglycone
2', 6'e.g., 6.01 (s)e.g., 95.8
3', 5'e.g., 5.98 (s)e.g., 94.5
1'e.g., 104.2
4'e.g., 162.1
C=Oe.g., 202.5
CH₃e.g., 2.55 (s)e.g., 32.1
Glucose
1''e.g., 5.05 (d, 7.5)e.g., 100.2
.........
Rhamnose
1'''e.g., 4.98 (br s)e.g., 101.1
.........

This is an illustrative table. Actual data would be required from a primary literature source.

Beyond establishing the constitution, NMR data, particularly coupling constants (J values) and Nuclear Overhauser Effect (NOE) data from NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, can provide insights into the preferred conformation of the molecule in solution. The magnitude of vicinal proton-proton coupling constants within the sugar rings can help determine the relative stereochemistry of the hydroxyl groups. NOE correlations can reveal through-space proximities between protons, aiding in the determination of the spatial arrangement of the sugar units relative to the aglycone.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

HRMS provides a highly accurate measurement of the molecular mass of this compound. This accuracy allows for the determination of the elemental formula of the molecular ion, which is a critical piece of data for confirming the identity of the compound. For instance, the observation of a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻ with a specific mass-to-charge ratio can confirm the expected chemical formula.

Table 2: Key MS/MS Fragmentation Data for this compound This table would present the precursor ion and the major fragment ions observed in an MS/MS experiment, along with their proposed structures.

Precursor Ion (m/z)Fragment Ions (m/z)Neutral Loss (Da)Proposed Structure of Fragment
e.g., [M-H]⁻e.g., [M-H - rhamnose]⁻e.g., 146Phloroacetophenone-glucoside
e.g., [M-H - rhamnose - glucose]⁻e.g., 162Phloroacetophenone aglycone

This is an illustrative table. Actual data would be required from a primary literature source.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic properties of this compound.

The IR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies. For this compound, key absorptions would include:

A broad O-H stretching band due to the numerous hydroxyl groups in the sugar and phenolic moieties.

Aromatic C-H stretching vibrations.

A strong C=O stretching vibration from the ketone group.

C-O stretching vibrations associated with the glycosidic linkages and hydroxyl groups.

Aromatic C=C stretching vibrations.

The UV-Vis spectrum provides information about the electronic transitions within the molecule, particularly the chromophores. The phloroacetophenone moiety, with its conjugated system of the aromatic ring and the carbonyl group, is expected to exhibit characteristic absorption maxima in the UV region. The position and intensity of these bands can be influenced by the solvent and the presence of the glycosidic substituent.

Table 3: Spectroscopic Data Summary for this compound This table would summarize the key findings from the different spectroscopic techniques.

TechniqueKey Observations
¹H-NMR Signals for aromatic protons, acetyl protons, and sugar protons.
¹³C-NMR Signals for carbonyl, aromatic, and sugar carbons.
2D NMR Confirmed ¹H-¹H and ¹H-¹³C correlations, establishing connectivity.
HRMS Accurate mass measurement confirming the elemental formula.
MS/MS Fragmentation pattern showing sequential loss of sugar units.
IR (cm⁻¹) O-H, C=O, C-O, aromatic C=C and C-H stretching vibrations.
UV-Vis (λmax, nm) Absorption maxima characteristic of the phloroacetophenone chromophore.

This is an illustrative table. Actual data would be required from a primary literature source.

Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism) for Stereochemistry

The stereochemistry of this compound is a critical aspect of its structural identity, influencing its biological activity and physicochemical properties. Chiroptical methods, which involve the interaction of chiral molecules with polarized light, are indispensable for determining the absolute configuration of stereocenters within the molecule. The primary techniques employed for this purpose are optical rotation and circular dichroism (CD) spectroscopy.

Optical Rotation

Optical rotation measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The direction and magnitude of this rotation are characteristic of the molecule's three-dimensional structure. A compound that rotates the plane of polarized light to the right (clockwise) is termed dextrorotatory (+), while one that rotates it to the left (counter-clockwise) is levorotatory (-). The specific rotation, [α], is a standardized measure of this property, calculated from the observed rotation, concentration, and path length.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a more powerful technique for stereochemical elucidation. It measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots the difference in absorption (Δε) against wavelength, resulting in positive or negative bands (known as Cotton effects) that are highly sensitive to the spatial arrangement of atoms.

In the case of this compound, the acetophenone chromophore itself is achiral. However, when glycosylated with the chiral neohesperidose sugar, electronic transitions within the acetophenone moiety can become CD-active through induced circular dichroism. The sign and intensity of the observed Cotton effects in the CD spectrum are directly related to the absolute configuration of the sugar moiety and the conformation of the glycosidic linkage.

The stereochemical analysis of flavonoids and their glycosides by CD spectroscopy is a well-established methodology. nih.gov The spectrum typically exhibits multiple bands corresponding to various electronic transitions within the aromatic ring. The pattern of these bands, particularly their signs, can be correlated with the absolute configuration of the chiral centers in the glycosidic unit. For complex molecules, computational methods, such as time-dependent density functional theory (TD-DFT), are often used to predict theoretical CD spectra for different possible stereoisomers. Comparison of the experimental CD spectrum with the calculated spectra allows for an unambiguous assignment of the absolute configuration. nih.gov

While a specific CD spectrum for this compound is not published, the table below illustrates the type of data that would be obtained and its interpretation for a related flavonoid glycoside, providing a framework for how the stereochemistry of the target compound would be determined.

Wavelength (nm) Δε (M⁻¹cm⁻¹) Transition Assignment Stereochemical Implication
~330Positiven → π* (C=O)Correlates with the stereochemistry of the sugar moiety adjacent to the chromophore.
~290Negativeπ → π* (A-ring)Reflects the chirality of the glycosidic linkage and overall sugar conformation.
~250Positiveπ → π* (B-ring)Dependent on the spatial relationship between the sugar and the aglycone.

Research on Phloroacetophenone 4'-Neohesperidoside: Current Findings on its Biological Activity Remain Undisclosed

Despite a growing interest in the therapeutic potential of natural phenolic compounds, specific scientific data on the biological activities of Phloroacetophenone 4'-Neohesperidoside, particularly concerning its antioxidant and anti-inflammatory properties, are not available in the public domain. Extensive searches of scientific literature and research databases have not yielded any studies detailing its performance in key in vitro assays or mechanistic investigations in cellular models.

The exploration of naturally derived compounds for their health benefits is a significant area of scientific inquiry. Phenolic compounds, in particular, are often investigated for their potential to combat oxidative stress and inflammation, two key underlying factors in a variety of chronic diseases. Standard laboratory tests are routinely used to assess these properties.

For antioxidant activity, common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Oxygen Radical Absorbance Capacity (ORAC) assays. These tests measure a compound's ability to neutralize free radicals, which are unstable molecules that can cause cellular damage. Furthermore, studies often investigate how a compound modulates Reactive Oxygen Species (ROS), which are highly reactive molecules that can contribute to oxidative stress. The protective effects of a compound against oxidative damage are also frequently examined in various in vitro cell models.

However, at present, there are no published research findings available that specifically detail the performance of Phloroacetophenone 4'-Neohesperidoside in any of these standard antioxidant or anti-inflammatory assays. Consequently, data on its free radical scavenging mechanisms, its capacity to modulate ROS, or its ability to protect cells from oxidative stress are unavailable. Likewise, there is no information regarding its influence on inflammatory mediators or the specific role of its neohesperidoside sugar component in any potential anti-inflammatory action.

Therefore, it is not possible to provide a detailed scientific article with data tables and in-depth research findings on the biological activity and mechanistic investigations of Phloroacetophenone 4'-Neohesperidoside as per the requested outline. The scientific community has yet to publish research on this specific chemical compound.

Biological Activity and Mechanistic Investigations in Research Models

Antimicrobial Activity Research

There is currently no available scientific literature detailing the antimicrobial properties of Phloroacetophenone 4-Neohesperidoside.

Inhibition of Bacterial Growth in vitro

No studies have been published that evaluate the in vitro inhibitory effects of this compound against any bacterial strains. Consequently, there is no data to report on its minimum inhibitory concentrations (MIC) or its spectrum of activity.

Antifungal Properties Investigations

Similarly, the scientific literature lacks any research into the potential antifungal properties of this compound. There are no documented studies examining its efficacy against any fungal species.

Enzyme and Receptor Interaction Studies

Detailed investigations into the interactions of this compound with specific biological targets are not present in the available research.

Binding Affinities to Specific Enzymes or Receptors

There are no published studies that have measured the binding affinities of this compound to any enzymes or receptors. This information is crucial for understanding the potential mechanisms of action of a compound.

Inhibition or Activation of Enzymatic Pathways

Without binding affinity data, there is also a lack of information regarding the ability of this compound to either inhibit or activate any enzymatic pathways. Such studies are fundamental to elucidating the biochemical and physiological effects of a compound.

Investigation of Synergistic and Antagonistic Effects with Other Phytochemicals

The potential for this compound to interact with other phytochemicals has not been explored in the scientific literature. Research into synergistic and antagonistic effects is vital for understanding how compounds may behave in complex mixtures, such as in herbal extracts or in combination therapies.

Biosynthetic Pathways and Metabolic Engineering Research

Precursor Identification and Metabolic Origins

The assembly of Phloroacetophenone 4-Neohesperidoside requires precursors from two separate major pathways: the polyketide pathway for the aromatic ring structure and the carbohydrate metabolism pathway for the sugar unit.

While the shikimate pathway is the primary route for the biosynthesis of most aromatic compounds in plants, including aromatic amino acids and many phenolic derivatives, the phloroglucinol (B13840) core of phloroacetophenone represents a notable exception. eolss.net The synthesis of this specific type of phenolic compound does not proceed via shikimic acid. Instead, the phloroacetophenone aglycone is derived from the acetate-malonate pathway, also known as the polyketide pathway. researchgate.net

The process begins with the carboxylation of acetyl-CoA to form malonyl-CoA. Three molecules of malonyl-CoA are then condensed in a head-to-tail fashion and cyclized through an intramolecular Claisen condensation. researchgate.net This reaction, catalyzed by a type III polyketide synthase (PKS) such as phloroglucinol synthase (PhlD), forms the characteristic 1,3,5-trihydroxybenzene ring of phloroglucinol. researchgate.net Subsequent acetylation of the phloroglucinol ring, likely utilizing acetyl-CoA as the acetyl group donor, yields phloroacetophenone.

The neohesperidose unit is a disaccharide composed of D-glucose and L-rhamnose linked in a specific configuration (α-L-Rhamnopyranosyl-(1→2)-β-D-glucopyranoside). The biosynthesis of this sugar moiety relies on activated nucleotide sugars as precursors for glycosylation reactions. nih.govyoutube.com

The key activated sugar donors are UDP-glucose (UDP-Glc) and UDP-rhamnose (UDP-Rha).

UDP-glucose Biosynthesis : UDP-glucose is a central molecule in carbohydrate metabolism and is synthesized from glucose-1-phosphate and uridine (B1682114) triphosphate (UTP) in a reaction catalyzed by the enzyme UDP-glucose pyrophosphorylase (UGPase). youtube.comresearchgate.net

UDP-rhamnose Biosynthesis : UDP-rhamnose is not a primary sugar but is synthesized from UDP-glucose. In plants, this conversion is catalyzed by a set of enzymes, with rhamnose synthase playing a key role in converting UDP-glucose to UDP-rhamnose. acs.org

Once these activated monosaccharide donors are available, they are sequentially attached to the phloroacetophenone aglycone by specific enzymes to form the final neohesperidoside structure.

Elucidation of Enzymatic Steps and Key Biosynthetic Enzymes

The complete biosynthesis of this compound from primary metabolites is orchestrated by a series of specific enzymes. The process can be divided into the formation of the aglycone and its subsequent glycosylation.

Phloroacetophenone Formation : The initial step is the synthesis of the phloroglucinol ring from three molecules of malonyl-CoA, a reaction catalyzed by a Type III Polyketide Synthase (PKS) . researchgate.netresearchgate.net This is followed by an acetylation step, catalyzed by a yet-to-be-specifically-identified acetyltransferase, to produce phloroacetophenone.

Sequential Glycosylation : The attachment of the neohesperidose moiety occurs in two distinct steps, each catalyzed by a specific UDP-glycosyltransferase (UGT).

Glucosylation : First, a glucose molecule from UDP-glucose is transferred to the 4-hydroxyl group of phloroacetophenone. This reaction is catalyzed by a UDP-glucose:flavonoid 7-O-glucosyltransferase (UGT) , based on analogous pathways for flavonoid glycosides. acs.orgnih.gov

Rhamnosylation : Second, a rhamnose molecule from UDP-rhamnose is attached to the 2-hydroxyl group of the newly added glucose. This specific 1→2 linkage is formed by a UDP-rhamnose:flavonoid 7-O-glucoside-2″-O-rhamnosyltransferase . acs.orgnih.gov

The key enzymes and their roles in this biosynthetic pathway are summarized in the table below.

StepEnzyme ClassSpecific Enzyme Example (from analogous pathways)SubstratesProduct
Aglycone Synthesis Type III Polyketide Synthase (PKS)Phloroglucinol Synthase (PhlD)3x Malonyl-CoAPhloroglucinol
Aglycone Acetylation Acetyltransferase(Uncharacterized)Phloroglucinol, Acetyl-CoAPhloroacetophenone
Step 1 Glycosylation UDP-Glycosyltransferase (UGT)Flavonoid 7-O-glucosyltransferase (e.g., CsUGT75L12) nih.govPhloroacetophenone, UDP-glucosePhloroacetophenone 4-O-glucoside
Step 2 Glycosylation UDP-Glycosyltransferase (UGT)7-O-glucoside(1→2)rhamnosyltransferase (e.g., CsUGT79B28) nih.govPhloroacetophenone 4-O-glucoside, UDP-rhamnoseThis compound

Genetic and Molecular Regulation of this compound Production

The production of plant secondary metabolites like this compound is tightly regulated at the genetic and molecular levels, often as part of the plant's defense system. While the specific regulatory network for this compound is not fully elucidated, general principles of phenolic and flavonoid biosynthesis provide a framework for its control.

Transcriptional Regulation : The expression of genes encoding biosynthetic enzymes (PKS and UGTs) is often coordinated. This co-regulation is typically controlled by complexes of transcription factors, most notably from the MYB, bHLH, and WD40 protein families. mdpi.com These factors bind to promoter regions of the biosynthetic genes, activating their transcription in response to developmental cues or environmental stress.

Hormonal and Elicitor Signaling : The synthesis of phenolic compounds is frequently induced by plant signaling molecules involved in defense responses, such as jasmonic acid (JA) and salicylic (B10762653) acid (SA). nih.gov These hormones can trigger signaling cascades that lead to the activation of transcription factors, thereby upregulating the entire biosynthetic pathway. nih.gov Biotic elicitors (from pathogens) and abiotic stresses (like UV light or wounding) can also stimulate production through these hormonal pathways. nih.govmdpi.com In bacteria, the regulation of phloroglucinol derivatives involves repressor proteins like PhlF, which controls the expression of the biosynthetic operon. mdpi.comnih.gov

Biotechnological and Metabolic Engineering Approaches for Enhanced Production

The industrial production of valuable plant-derived compounds is often limited by low yields from natural sources. Biotechnological platforms, particularly plant in vitro culture systems, offer a promising alternative for scalable and controlled production.

Both plant cell suspension cultures and hairy root cultures are established methods for producing secondary metabolites. nih.govfrontiersin.org

Plant Cell Culture : This technique involves growing undifferentiated plant cells (callus) in a liquid medium. arabjchem.org These cultures can be scaled up in large bioreactors, providing a continuous and controlled production system independent of geographical and climatic constraints. nih.govresearchgate.net Strategies to enhance yield in cell cultures include optimizing media composition, precursor feeding, and the use of elicitors to stimulate secondary metabolism. mdpi.com

Hairy Root Culture : Induced by infection with the soil bacterium Agrobacterium rhizogenes, hairy root cultures are composed of genetically transformed, differentiated roots. nih.gov They are highly valued for their rapid, hormone-independent growth and remarkable genetic and biochemical stability, often producing secondary metabolites at levels comparable to or exceeding those of the parent plant's roots. mdpi.comfrontiersin.orgmdpi.com Like cell cultures, hairy root systems can be scaled up in bioreactors and their productivity enhanced through metabolic engineering and elicitation strategies. nih.gov

The table below compares the key features of these two culture systems for secondary metabolite production.

FeaturePlant Cell CultureHairy Root Culture
Culture Type Undifferentiated cells (callus/suspension) arabjchem.orgDifferentiated organ (roots) nih.gov
Genetic Stability Often prone to somaclonal variation and genetic instability over time.Generally high genetic and genomic stability. mdpi.com
Growth Rate Can be rapid, but may slow with subculturing.Typically fast and prolific. mdpi.com
Hormone Requirement Requires phytohormones (e.g., auxins, cytokinins) in the medium. nih.govGrows in hormone-free medium. nih.gov
Metabolite Production Can be variable and sometimes lower than the parent plant.Often stable and comparable to or higher than native roots. frontiersin.org
Scalability Well-established methods for scale-up in various bioreactors. researchgate.netCan be scaled up, but root morphology can present engineering challenges. nih.gov

Genetic Manipulation for Pathway Optimization

Genetic manipulation offers a powerful approach to optimize the biosynthetic pathways for the production of this compound. By targeting key enzymatic and regulatory steps, it is possible to enhance the yield and purity of this and other related flavonoid glycosides.

One of the primary strategies in genetic manipulation is the overexpression of genes encoding rate-limiting enzymes in the flavonoid biosynthetic pathway. nih.govnumberanalytics.com Transcription factors, such as MYB, bHLH, and WD40 proteins, are crucial regulators of these pathways. numberanalytics.comfrontiersin.org Overexpression of these transcription factors can simultaneously upregulate multiple genes in the pathway, leading to increased production of flavonoid precursors. frontiersin.org For instance, the overexpression of MYB transcription factors has been shown to result in increased production and accumulation of anthocyanins in various plants. nih.gov Similarly, manipulating the expression of WD40 proteins has been demonstrated to enhance the expression of key enzymes like dihydroflavonol 4-reductase (DFR) and anthocyanidin synthase (ANS), leading to higher anthocyanin content. frontiersin.org

Another key area of genetic manipulation is the modification of genes involved in competing metabolic pathways. By downregulating or knocking out genes that divert precursors away from the desired flavonoid pathway, the metabolic flux can be redirected towards the synthesis of this compound. RNA interference (RNAi) silencing is a common technique used for this purpose and has been successfully applied to genes such as chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and dihydroflavonol 4-reductase (DFR) in various plants to improve flavonoid production. nih.gov

Furthermore, the introduction of heterologous genes from other organisms can be used to introduce novel enzymatic activities or to bypass bottlenecks in the native pathway. This approach, often implemented in microbial systems like Escherichia coli and Saccharomyces cerevisiae, allows for the de novo production of flavonoids. researchgate.net The integrated use of metabolic engineering, proteomics, and synthetic biology tools can aid in the design of robust microbial cells for the production and biotransformation of flavonoids. researchgate.net

The following table summarizes genetic manipulation strategies for optimizing flavonoid production:

StrategyTarget Genes/ProteinsExpected Outcome
Overexpression Transcription factors (MYB, bHLH, WD40)Upregulation of multiple pathway genes, increased precursor supply
Rate-limiting enzymes (e.g., PAL, CHS, CHI)Increased conversion of substrates to intermediates
GlycosyltransferasesEnhanced glycosylation of flavonoid aglycones
Downregulation/Knockout Genes of competing pathwaysRedirection of metabolic flux towards flavonoid biosynthesis
Genes involved in flavonoid degradationIncreased accumulation of the final product
Heterologous Expression Novel biosynthetic enzymesIntroduction of new functionalities, bypassing pathway bottlenecks
TransportersEnhanced secretion or storage of the final product

Nano-treatment for Enhanced Flavonoid Production

Nano-treatments, utilizing nanoparticles as elicitors, have emerged as a promising strategy to enhance the production of secondary metabolites, including flavonoids, in plants and plant cell cultures. mdpi.comjmp.ir Elicitors are compounds that induce a defense response in plants, which often involves the upregulation of secondary metabolic pathways. researchgate.net Nanoparticles, due to their unique physicochemical properties, can act as potent elicitors. mdpi.comnih.gov

Various types of nanoparticles, including metallic nanoparticles (e.g., silver, copper, gold), metal oxide nanoparticles (e.g., zinc oxide, titanium dioxide), and carbon-based nanomaterials (e.g., carbon nanotubes), have been investigated for their ability to enhance flavonoid production. mdpi.comnih.gov These nano-elicitors can induce oxidative stress and trigger signaling cascades that lead to the activation of genes involved in the phenylpropanoid and flavonoid biosynthetic pathways. researchgate.net

For example, silver nanoparticles (AgNPs) are one of the most studied nano-elicitors and have been shown to enhance the production of various flavonoids in different plant species. mdpi.comnih.gov The application of AgNPs can lead to the upregulation of key enzymes in the phenylpropanoid pathway, such as phenylalanine ammonia-lyase (PAL). researchgate.net

The effectiveness of nano-treatment depends on several factors, including the type of nanoparticle, its size, concentration, and the plant species being treated. nih.gov Optimization of these parameters is crucial for achieving the desired enhancement in flavonoid production without causing significant toxicity to the plant cells.

The following table provides examples of nanoparticles used as elicitors and their effects on flavonoid production:

Nanoparticle TypePlant SystemObserved Effect on Flavonoids
Silver (AgNPs)Momordica charantia cell suspension cultureEnhanced production of various flavonoids. mdpi.com
Plumbago rosea rootsIncreased plumbagin (B1678898) content. researchgate.net
Copper Oxide (CuONPs)Withania somniferaIncreased total flavonoid content.
Zinc Oxide (ZnONPs)Delonix elata callusEnhanced total phenolic and flavonoid content. researchgate.net
Calcium Phosphate (CaP-NPs)Ceratonia siliqua callusIncreased phenolic and flavonoid content. researchgate.net

While specific studies on the use of nano-treatments to enhance the production of this compound are not yet available, the general success of this approach for a wide range of flavonoids suggests its potential applicability. Future research could focus on tailoring nano-elicitor strategies for the targeted overproduction of this specific compound.

Structure Activity Relationship Sar Studies

Role of the Phloroacetophenone Moiety in Biological Activities

The phloroacetophenone core, chemically known as 1,3,5-trihydroxybenzene substituted with an acetyl group, is a derivative of phloroglucinol (B13840). This phenolic moiety is fundamental to the molecule's biological effects. Phloroglucinol and its derivatives are recognized for a wide array of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. mdpi.comuws.ac.uk

The arrangement of hydroxyl (-OH) groups on the aromatic ring is a critical determinant of this activity. The 1,3,5-trihydroxy substitution pattern makes the phloroacetophenone moiety an excellent electron donor, which allows it to scavenge free radicals effectively, thus contributing to its antioxidant potential. uws.ac.uk Studies on various acylphloroglucinols have demonstrated that these compounds possess significant antioxidant capabilities, which are often a prerequisite for other biological actions like anti-inflammatory effects. mdpi.comuws.ac.uk

Influence of the Neohesperidose Glycosidic Unit on Bioactivity

One of the primary roles of the neohesperidose moiety is to enhance the water solubility and stability of the phloroacetophenone aglycone. researchgate.netijper.org This increased solubility is crucial for the compound's absorption, distribution, metabolism, and excretion (ADME) profile within a biological system. Improved bioavailability often leads to enhanced pharmacological effects compared to the aglycone alone. ijper.org

The sugar moiety can also influence how the molecule interacts with cellular targets. The type and linkage of the sugars can affect the binding affinity of the entire glycoside to enzymes, receptors, or other proteins. researchgate.net For instance, the presence of the rhamnose unit in neohesperidose can create specific hydrogen bonds or steric interactions within a binding pocket that would not be possible for a simple glucose unit. Glycosylation can alter how the compound is transported across cell membranes and can protect the active aglycone from rapid metabolic degradation, thereby prolonging its therapeutic action. ijper.orgcas.cz

Comparative SAR Analysis with Other Phloroacetophenone Glycosides (e.g., β-D-glucoside, β-D-xyloside)

While direct comparative studies on the bioactivity of Phloroacetophenone 4-Neohesperidoside versus its corresponding β-D-glucoside and β-D-xyloside are not extensively documented, SAR principles allow for an informed analysis based on the nature of the sugar substituent. The biological activity of a glycoside is significantly influenced by the complexity and type of its sugar chain.

Phloroacetophenone 4-O-β-D-glucoside: A glucoside, containing a single glucose unit, would likely exhibit different properties compared to the neohesperidoside. While glucosylation generally increases water solubility, the absence of the rhamnose moiety would alter the molecule's size, stereochemistry, and interaction potential. In many flavonoid studies, the type of sugar attached has been shown to fine-tune biological activity, with some activities being enhanced and others diminished upon alteration of the glycosidic unit. mdpi.com

Phloroacetophenone 4-O-β-D-xyloside: Xylosides, containing the five-carbon sugar xylose, are also known to possess a range of biological properties, including antimicrobial and proteoglycan synthesis-stimulating activities. researchgate.netmdpi.com A phloroacetophenone xyloside would be smaller than both the glucoside and neohesperidoside analogs. This difference in size and structure could lead to different binding affinities for target enzymes or receptors. For instance, studies on certain xylopyranosides suggest that their ability to penetrate cell membranes is highly dependent on the nature of the aglycone and any additional substituents, which collectively influence the compound's lipophilicity. mdpi.com

The neohesperidoside, being a disaccharide, presents a more complex and larger structure. This complexity can lead to more specific interactions with biological targets, potentially resulting in higher potency or a different activity profile altogether compared to its monosaccharide-containing counterparts.

GlycosideGlycosidic UnitExpected Impact on Properties
This compoundNeohesperidose (Rhamnose-Glucose)High solubility; complex steric interactions; potentially unique binding affinity and metabolic stability due to the disaccharide structure.
Phloroacetophenone 4-O-β-D-glucosideGlucoseGood solubility; may have broader or different activity compared to the neohesperidoside due to simpler structure.
Phloroacetophenone 4-O-β-D-xylosideXyloseGood solubility; smaller size may alter cell penetration and target interaction; known to participate in specific biological pathways (e.g., GAG synthesis). researchgate.net

Impact of Structural Modifications on Biological Potency and Selectivity

Modifying the structure of this compound can lead to significant changes in its biological potency and selectivity. These modifications can be targeted at either the phloroacetophenone aglycone or the neohesperidose sugar.

Modifications to the Phloroacetophenone Moiety:

Altering the Acyl Chain: Changing the length or branching of the acetyl group can impact the molecule's lipophilicity and its fit within a receptor's binding site. Studies on other acetophenone (B1666503) derivatives have shown that such modifications can dramatically alter biological activity. mdpi.com

Substitution on the Aromatic Ring: Adding other functional groups, such as halogens or alkyl groups, to the phloroacetophenone ring can change its electronic properties and steric profile, potentially leading to enhanced potency or selectivity for a specific biological target. mdpi.com For example, introducing a geranyl group to a similar 2,4,6-trihydroxy-acetophenone structure was found to confer potent lipoxygenase inhibitory activity. mdpi.com

Modifications to the Neohesperidose Moiety:

Acylation of Sugar Hydroxyls: Acetylation of the free hydroxyl groups on the rhamnose and glucose units can increase the lipophilicity of the entire molecule. This modification has been used as a strategy to improve the penetration of glycosides through cell membranes, which can lead to increased intracellular activity. nih.gov

Changing the Glycosidic Linkage: Altering the anomeric configuration (α vs. β) or the linkage point between the rhamnose and glucose could affect the molecule's three-dimensional shape and its recognition by glycosidase enzymes, thereby influencing its metabolism and activity.

Swapping Sugar Units: Replacing rhamnose or glucose with other sugars could create novel analogs with different activities, as the identity of the sugar is crucial for specific molecular recognition events. researchgate.net

These structural changes allow for the fine-tuning of the molecule's properties to optimize it for a desired therapeutic effect, potentially increasing its potency against a target while reducing off-target effects.

Computational and Predictive SAR Modeling for Novel Analog Design

Computational tools are invaluable for accelerating the discovery and design of novel, more potent analogs of this compound. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide deep insights into how the compound's structure relates to its biological function. mdpi.comjchr.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For phloroacetophenone glycosides, a QSAR study would involve:

Generating a dataset of related molecules with known activities.

Calculating various molecular descriptors for each molecule (e.g., electronic, steric, and hydrophobic properties).

Developing a statistical model that correlates these descriptors with activity.

This model can then be used to predict the activity of new, unsynthesized analogs, guiding chemists to prioritize the synthesis of the most promising candidates. semanticscholar.org

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target protein (receptor). nih.govmdpi.com For this compound, docking studies could:

Identify potential protein targets by screening it against a library of known protein structures.

Elucidate the specific binding mode, showing which amino acid residues in the active site interact with the phloroacetophenone ring, the acetyl group, and the neohesperidose unit. mdpi.com

Predict the binding affinity of novel, designed analogs, helping to rationalize the effects of structural modifications. For instance, docking could show how elongating an acyl chain improves the fit in a hydrophobic pocket of an enzyme. mdpi.com

By combining these in silico approaches, researchers can build predictive models that rationalize existing SAR data and guide the design of new analogs with enhanced potency, improved selectivity, and better pharmacokinetic profiles, ultimately streamlining the drug discovery process. nih.govresearchgate.net

Advanced Analytical Methodologies for Comprehensive Research

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile phytochemicals like Phloroacetophenone 4-Neohesperidoside. nih.gov Its high efficiency, rapid analysis time, and adaptability make it ideal for both purifying the compound and determining its concentration in various samples. nih.govd-nb.info Reversed-phase (RP) columns, particularly those with C18 (octadecylsilane) stationary phases, are commonly employed for the separation of phenolic compounds. nih.gov

Developing a robust HPLC method for this compound involves the systematic optimization of several chromatographic parameters to achieve adequate separation and detection. The validation of the developed method is then performed according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1), to ensure its reliability, accuracy, and precision. ijper.orgjneonatalsurg.com

Key steps in method development include:

Column Selection: A C18 column is a common first choice for separating phenolic glycosides due to its hydrophobic nature. ijper.org

Mobile Phase Optimization: A gradient elution using a mixture of an aqueous solvent (often with a pH modifier like formic or phosphoric acid) and an organic solvent (typically acetonitrile (B52724) or methanol) is generally required to achieve good resolution of peaks in complex samples. ijper.orgpensoft.net

Detector Wavelength Selection: A UV-Vis or Diode Array Detector (DAD) is used, with the detection wavelength set at the absorption maximum (λmax) of this compound to ensure maximum sensitivity.

Flow Rate and Temperature: These are adjusted to optimize peak shape and reduce analysis time while maintaining separation efficiency. pensoft.net

Once developed, the method is validated for several key parameters: jneonatalsurg.comijnrd.org

Linearity: Establishes the relationship between the concentration of the analyte and the detector response.

Accuracy: Measures the closeness of the experimental value to the true value.

Precision: Assesses the degree of scatter between a series of measurements.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Validation ParameterTypical Acceptance CriteriaPurpose
Linearity (Correlation Coefficient, r²)≥ 0.999Confirms a direct proportional response to concentration. mdpi.com
Accuracy (% Recovery)98-102%Ensures the measured amount reflects the true amount. mdpi.com
Precision (% RSD)≤ 2%Demonstrates the method's repeatability and reproducibility. mdpi.com
LOD & LOQSignal-to-Noise Ratio ≥ 3 (LOD), ≥ 10 (LOQ)Defines the sensitivity limits of the method. ijper.org
SpecificityPeak purity index > 0.99; No interference at analyte retention timeGuarantees the signal is from the target compound only.

Analyzing this compound in complex matrices like crude plant extracts presents significant challenges due to the presence of numerous other interfering compounds. nih.govnih.gov HPLC methods are crucial for overcoming these challenges. A well-developed HPLC method allows for the effective separation of the target analyte from other structurally similar flavonoids, phenolics, and glycosides that may be present in the extract.

To handle complex samples, specific sample preparation techniques are often required prior to HPLC analysis. These can include solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample and concentrate the analyte, thereby improving the accuracy and sensitivity of the quantification. researchgate.net The use of gradient elution in the HPLC method is particularly important for plant extracts, as it allows for the separation of compounds with a wide range of polarities within a single analytical run.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolomic Profiling

The hyphenation of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is an exceptionally powerful technique for the comprehensive analysis of plant metabolites. nih.gov It combines the superior separation capabilities of LC with the high sensitivity and selectivity of MS, making it an ideal tool for metabolomic studies involving this compound. nih.gov This technique can provide not only quantitative data but also structural information based on mass-to-charge ratios and fragmentation patterns.

Metabolomics studies can be broadly categorized into untargeted and targeted approaches, both of which are applicable to the study of this compound. frontiersin.org

Untargeted Metabolomics: This approach aims to measure as many metabolites as possible in a sample to provide a broad, global snapshot of the metabolome. nih.govmdpi.com In the context of a plant extract, an untargeted LC-MS/MS analysis could identify this compound along with hundreds or thousands of other compounds. frontiersin.org This is useful for biomarker discovery or for understanding broad metabolic responses to environmental changes. frontiersin.org High-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are typically used for this purpose. nih.govnih.gov

Targeted Metabolomics: This approach focuses on the precise and accurate quantification of a specific, predefined set of metabolites. nih.govmdpi.com For this compound, a targeted LC-MS/MS method, often using a triple quadrupole (QqQ) mass spectrometer in Multiple Reaction Monitoring (MRM) mode, would be developed. mdpi.comnih.gov This method offers maximum sensitivity and specificity for quantifying the compound, even at very low concentrations in complex matrices. mdpi.com

ApproachObjectiveTypical InstrumentApplication for this compound
UntargetedComprehensive profiling of all detectable metabolites. frontiersin.orgLC-Q-TOF-MS, LC-Orbitrap-MS nih.govDiscovery and identification in a plant's metabolome; observing its variation relative to other compounds.
TargetedAccurate quantification of a predefined list of metabolites. frontiersin.orgLC-QqQ-MS/MS nih.govPrecise measurement of its concentration in different tissues or under various conditions.

LC-MS/MS is instrumental in elucidating biosynthetic pathways by identifying precursor molecules, intermediates, and related downstream products. mdpi.com The fragmentation pattern (MS/MS spectrum) of this compound can provide structural clues. For instance, the loss of the neohesperidose sugar moiety would result in a characteristic fragment ion corresponding to the phloroacetophenone aglycone. By searching for other compounds in the plant extract that share a common aglycone or sugar moiety, it is possible to identify related glycosides. Furthermore, by tracing isotopic labels or identifying precursors that accumulate in genetically modified organisms, LC-MS/MS can help map the steps leading to the synthesis of this compound.

Capillary Electrophoresis (CE) and Gas Chromatography (GC) Applications

While HPLC and LC-MS are the dominant techniques for analyzing compounds like this compound, other methods such as Capillary Electrophoresis (CE) and Gas Chromatography (GC) have specific applications in analytical chemistry.

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in an electric field. psu.edunih.gov It offers an orthogonal separation mechanism to HPLC, making it a valuable alternative or complementary method. nih.govmdpi.com For a phenolic glycoside, which may possess ionizable hydroxyl groups, CE techniques like Capillary Zone Electrophoresis (CZE) or Micellar Electrokinetic Chromatography (MEKC) could be employed. semanticscholar.org The advantages of CE include very high separation efficiency, short analysis times, and minimal consumption of samples and reagents. semanticscholar.org

Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile and thermally stable compounds. slideshare.netlongdom.org this compound, being a large, polar, and non-volatile glycoside, cannot be directly analyzed by GC. researchgate.net However, analysis is possible through a process called derivatization, where polar functional groups (like hydroxyls) are chemically modified to increase the compound's volatility and thermal stability. mdpi.com While feasible, this extra step makes GC a less direct and more cumbersome method compared to HPLC for this specific compound, and it is therefore not commonly used. nih.gov

Advanced Spectroscopic Methods for Real-time Monitoring and in situ Analysis

Generally, advanced spectroscopic methods are crucial for understanding the dynamic behavior of chemical compounds in their native environments. Techniques such as UV-Vis, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are powerful tools for elucidating molecular structures and quantifying compounds. However, their application for continuous, real-time monitoring of this compound has not been documented in available scientific reports.

For instance, UV-Vis spectroscopy is often used to monitor reactions involving phenolic compounds by observing changes in absorbance at specific wavelengths. The core structure of this compound, a phloroacetophenone derivative, would be expected to exhibit characteristic UV absorption maxima. Hypothetically, shifts in these maxima or changes in absorbance intensity could be used to track its concentration or transformation in real-time. However, specific experimental data, such as absorption maxima for this compound and its potential reaction products, are not published.

Similarly, techniques like Fourier-Transform Infrared (FTIR) spectroscopy could theoretically be used for in situ analysis by monitoring changes in vibrational frequencies corresponding to the functional groups present in this compound. This could provide insights into reaction kinetics or interactions with other molecules. Again, no specific studies applying this methodology to the target compound have been found.

The lack of dedicated research in this area means that there are no established protocols or detailed findings to report. Consequently, data tables illustrating the results of such analyses cannot be generated. The development of real-time and in situ spectroscopic methods for this compound would be a valuable contribution to the field, enabling a deeper understanding of its biochemical and chemical properties.

Future Research Directions and Scientific Challenges

Complete Elucidation of Biosynthetic Pathways in Diverse Plant Species

A significant challenge in the study of Phloroacetophenone 4-Neohesperidoside is the incomplete understanding of its natural synthesis. The biosynthetic pathway for many complex phenylethanoid glycosides, such as verbascoside, has been a subject of intense research, revealing a multi-step process involving specific enzymes. nih.govnih.gov It is hypothesized that the biosynthesis of this compound follows a similarly complex pathway.

Future research must focus on identifying the specific enzymes responsible for the glycosylation of the phloroacetophenone core. This will likely involve:

Transcriptome Mining: Analyzing the genetic makeup of plants known to produce related compounds to identify candidate genes for glycosyltransferases (GTs). nih.govnih.gov

In Vitro Enzymatic Assays: Expressing candidate enzymes in microbial hosts to test their ability to attach the neohesperidose sugar to the phloroacetophenone aglycone. nih.gov

The complete elucidation of this pathway would not only deepen our fundamental understanding of plant biochemistry but also open avenues for producing this compound through metabolic engineering in microbial systems, offering a sustainable alternative to extraction from plant sources. nih.gov

Deeper Mechanistic Understanding of Biological Activities at a Molecular Level

The biological activity of the aglycone, phloroacetophenone, has been investigated, revealing its potential as a cholesterol-lowering agent. medchemexpress.combioscience.co.uk It has been shown to enhance the activity of cholesterol 7α-hydroxylase (CYP7A1), a key enzyme in bile acid synthesis. medchemexpress.combioscience.co.uk The addition of the neohesperidose sugar moiety in this compound likely modifies this activity. Glycosylation can significantly impact a molecule's solubility, stability, and ability to interact with molecular targets. mdpi.comsemanticscholar.org

A deeper mechanistic understanding requires:

Target Identification: Identifying the specific cellular receptors, enzymes, or signaling pathways that this compound interacts with.

Structure-Activity Relationship Studies: Comparing the activity of the glycoside with its aglycone to understand the role of the sugar moiety.

Computational Modeling: Using molecular docking simulations to predict how the compound binds to potential protein targets.

These studies will be crucial in determining the therapeutic potential of this compound and guiding the development of more potent and specific analogues.

Development of Novel and Efficient Synthetic Routes for Specific Analogues

The ability to synthesize this compound and its analogues is essential for detailed biological evaluation. While the synthesis of the phloroacetophenone aglycone is well-established, the stereoselective attachment of the neohesperidose sugar presents a significant challenge. orgsyn.orgrsc.org

Future research in this area should focus on:

Chemical Synthesis: Developing protecting group strategies and glycosylation methods to achieve high yields and stereoselectivity. ethernet.edu.etresearchgate.net

Enzymatic Synthesis: Utilizing engineered glycosyltransferases or glycosynthases to catalyze the formation of the glycosidic bond, which can offer high specificity and milder reaction conditions. mdpi.comresearchgate.net

Chemo-enzymatic Approaches: Combining the strengths of both chemical and enzymatic methods to create efficient and versatile synthetic routes. researchgate.net

The development of these synthetic routes will enable the production of a library of analogues with modifications to both the aglycone and the sugar, allowing for a thorough exploration of the structure-activity relationship.

Advanced Analytical Methodologies for High-Throughput Screening and Complex Systems

To effectively study this compound, robust analytical methods are required for its detection and quantification in complex biological matrices, such as plant extracts and biological fluids.

Current and future methodologies include:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and specific, making it ideal for identifying and quantifying glycosides in complex mixtures. consensus.appconsensus.applcms.cz

High-Performance Liquid Chromatography (HPLC): HPLC with various detectors (e.g., UV, fluorescence) is a versatile tool for the separation and quantification of phenolic compounds. consensus.appmdpi.com

Mass Spectrometry Imaging (MSI): MSI techniques, such as MALDI-MSI, can be used to visualize the spatial distribution of glycosides within plant tissues, providing insights into their biosynthesis and storage. mdpi.com

Developing high-throughput versions of these methods will be crucial for screening large numbers of plant species for the presence of this compound and for analyzing its metabolic fate in biological systems.

Investigation of Interactions with Gut Microbiota and Biotransformation

Upon oral ingestion, this compound is likely to interact with the gut microbiota. It is well-established that the gut microbiome possesses a vast array of enzymes capable of metabolizing dietary polyphenols. asm.orgresearchgate.netnih.gov The biotransformation of flavonoids and other phenolic compounds often involves the cleavage of glycosidic bonds, followed by the degradation of the aglycone. asm.orgresearchgate.net

A key area of future research will be to investigate:

Microbial Metabolism: Identifying the specific gut bacteria and enzymes responsible for the deglycosylation and subsequent breakdown of this compound.

Metabolite Identification: Characterizing the metabolites produced by the gut microbiota, such as phloroglucinol (B13840), which is a known intermediate in the degradation of many polyphenols. asm.orgresearchgate.netresearchgate.net

Biological Activity of Metabolites: Assessing the biological activity of the microbially-produced metabolites, as they may have different or more potent effects than the parent compound. nih.gov

Understanding the interplay between this compound and the gut microbiota is essential, as the bioactivity of this compound in humans may be largely dependent on its microbial transformation. nih.govnih.gov

Research FocusKey MethodologiesExpected Outcomes
Microbial MetabolismAnaerobic incubation with fecal cultures, 16S rRNA sequencingIdentification of bacterial species and enzymes involved in biotransformation
Metabolite IdentificationLC-MS/MS, NMR spectroscopyStructural elucidation of microbially-generated metabolites
Bioactivity of MetabolitesIn vitro cell-based assays, animal modelsDetermination of the pharmacological effects of the metabolites

Exploration of Epigenetic and Transcriptomic Modulations

Emerging evidence suggests that dietary phenolic compounds can exert their biological effects by modulating gene expression through epigenetic mechanisms. nih.govnih.govresearchgate.net These mechanisms include DNA methylation, histone modifications, and the expression of non-coding RNAs. nih.govresearchgate.net The gut microbiota metabolite, phloroglucinol, has been shown to induce long-lasting innate immune training through alterations in metabolic and epigenetic pathways. nih.gov

Future research should explore:

Epigenetic Effects: Investigating whether this compound or its metabolites can alter DNA methylation patterns or histone modifications in relevant cell types. nih.gov

Transcriptomic Analysis: Using techniques like RNA sequencing to determine how this compound affects the expression of genes involved in inflammation, metabolism, and other key cellular processes.

In Vivo Studies: Utilizing animal models to understand how these epigenetic and transcriptomic changes translate to physiological effects.

Q & A

Q. Q1. How can researchers confirm the identity of Phloroacetophenone 4-Neohesperidoside in natural product extracts?

Methodological Answer: Confirmation requires a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR): Analyze the glycosidic linkage (e.g., β-neohesperidoside) via 1H^1H- and 13C^{13}C-NMR to identify characteristic signals for the acetyl, hydroxy, and sugar moieties. The α-L-rhamnopyranosyl and β-D-glucopyranosyl units in the neohesperidoside group produce distinct anomeric proton signals (δ 4.8–5.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Compare retention times and UV spectra with certified reference standards (if available) to confirm purity and identity .
  • Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺ or [M-H]⁻) and fragmentation patterns consistent with the glycosidic bond cleavage .

Q. Q2. What are the recommended protocols for isolating this compound from plant matrices?

Methodological Answer: A typical workflow includes:

Extraction: Use polar solvents (e.g., methanol:water 70:30) under reflux to maximize yield of glycosides.

Fractionation: Employ column chromatography (e.g., silica gel or Sephadex LH-20) with gradient elution (ethyl acetate:methanol:water) to separate glycosides from non-polar contaminants.

Purification: Finalize with preparative HPLC using a C18 column and acetonitrile:water mobile phase .

Validation: Confirm structural integrity via 1H^1H-NMR and compare with published spectral data .

Advanced Research Questions

Q. Q3. How do researchers resolve contradictions in bioactivity data for this compound across different cell lines?

Methodological Answer: Discrepancies in cytotoxicity or apoptosis induction (e.g., gastric adenocarcinoma vs. other cell lines) require:

  • Dose-Response Analysis: Establish IC₅₀ values under standardized conditions (e.g., 48–72 hr exposure, MTT assay) to differentiate compound efficacy .
  • Mechanistic Profiling: Use flow cytometry to assess cell cycle arrest (e.g., G1/S phase) and Western blotting to quantify apoptosis markers (e.g., caspase-3 activation) .
  • Solubility Controls: Verify compound solubility in culture media; precipitation artifacts may skew results .

Q. Q4. What experimental strategies are used to study the structure-activity relationship (SAR) of this compound derivatives?

Methodological Answer:

  • Synthetic Modifications: Introduce substituents (e.g., halogenation at the acetophenone ring or sugar moiety) using protocols analogous to substituted benzaldehyde derivatives .
  • In Silico Docking: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., cholinesterase or cyclin-dependent kinases) .
  • Comparative Bioassays: Test derivatives in parallel with the parent compound to correlate structural changes (e.g., glycosylation patterns) with activity shifts .

Q. Q5. How can researchers optimize the stability of this compound in aqueous solutions for pharmacokinetic studies?

Methodological Answer:

  • pH Stability Testing: Conduct accelerated degradation studies across pH 2–8 (using buffers) to identify degradation products via LC-MS .
  • Temperature Control: Store solutions at -20°C under inert gas (N₂) to prevent oxidation of phenolic groups .
  • Lyophilization: Prepare lyophilized powders with cryoprotectants (e.g., trehalose) to enhance long-term stability .

Data Analysis & Reporting Guidelines

Q. Q6. What statistical methods are recommended for analyzing dose-dependent bioactivity data?

Methodological Answer:

  • Nonlinear Regression: Fit dose-response curves using software (e.g., GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals.
  • ANOVA with Post Hoc Tests: Compare multiple treatment groups (e.g., Tukey’s test) to identify significant differences in apoptosis rates .
  • Error Propagation: Account for instrument precision (e.g., ±5% in HPLC peak area) when reporting purity thresholds .

Q. Q7. How should researchers handle raw spectral data for reproducibility?

Methodological Answer:

  • Data Archiving: Deposit raw NMR (FID files), MS spectra, and HPLC chromatograms in public repositories (e.g., Zenodo) with metadata tags for compound identity.
  • Appendices: Include processed data (e.g., NMR peak lists) in the main manuscript and relegate raw datasets to supplementary materials .
  • Cross-Validation: Use independent techniques (e.g., IR spectroscopy) to corroborate structural assignments .

Critical Considerations for Experimental Design

Q. Q8. What controls are essential for validating the specificity of this compound in enzyme inhibition assays?

Methodological Answer:

  • Negative Controls: Include assays without the compound or with heat-inactivated enzymes to rule out non-specific interactions.
  • Positive Controls: Use established inhibitors (e.g., galanthamine for cholinesterase) to benchmark activity .
  • Interference Checks: Test the compound’s autofluorescence/absorbance at assay wavelengths (e.g., 450 nm for MTT) to avoid false positives .

Q. Q9. How can researchers address batch-to-batch variability in compound synthesis?

Methodological Answer:

  • Quality Control (QC): Implement HPLC-UV/MS for each batch to ensure ≥95% purity.
  • Standardized Protocols: Document reaction conditions (e.g., temperature, catalyst load) in detail to minimize variability .
  • Collaborative Validation: Share samples with independent labs for NMR and bioassay cross-testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.